4-[[(E)-3-(2-furyl)prop-2-enylidene]amino]-3-(o-tolyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.
Introduction of the Furan and Phenyl Groups: This step involves the use of furan and phenyl derivatives, which are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can occur at the double bond or the triazole ring, leading to the formation of various reduced derivatives.
Substitution: The furan and phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while reduction of the double bond could yield saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar biological activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential biological activities could be harnessed for the development of new drugs. Its unique structure may allow for the targeting of specific biological pathways, leading to novel treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to its observed effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Benzotriazole: Another triazole derivative with applications in corrosion inhibition and photography.
Furyltriazole: A compound with a similar furan-triazole structure.
Uniqueness
What sets 4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL apart is its unique combination of a furan ring, a phenyl group, and a triazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N4OS |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4OS/c1-12-6-2-3-9-14(12)15-18-19-16(22)20(15)17-10-4-7-13-8-5-11-21-13/h2-11H,1H3,(H,19,22)/b7-4+,17-10+ |
InChI Key |
IZTSMEYCXKPULQ-CUQLSPFUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC=CC3=CC=CO3 |
solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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